molecular formula C41H76O8 B13783582 Pentaerythritol dioctanoate didecanoate CAS No. 68479-72-1

Pentaerythritol dioctanoate didecanoate

Cat. No.: B13783582
CAS No.: 68479-72-1
M. Wt: 697.0 g/mol
InChI Key: AMVDHHPLWPTQMD-UHFFFAOYSA-N
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Description

Pentaerythritol dioctanoate didecanoate is an ester compound derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is formed by esterifying pentaerythritol with octanoic acid and decanoic acid. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol dioctanoate didecanoate involves the esterification of pentaerythritol with octanoic acid and decanoic acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors equipped with efficient mixing and heating systems. The process involves the continuous addition of pentaerythritol and the fatty acids, along with the catalyst, into the reactor. The reaction is maintained at elevated temperatures, and the product is purified through distillation or other separation techniques to obtain the desired ester compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol dioctanoate didecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and the corresponding fatty acids.

    Transesterification: This reaction involves the exchange of ester groups with another alcohol or ester in the presence of a catalyst, leading to the formation of new ester compounds.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Transesterification: Alcohols or esters, acid or base catalysts, and heat.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and appropriate solvents.

Major Products Formed

    Hydrolysis: Pentaerythritol, octanoic acid, and decanoic acid.

    Transesterification: New ester compounds depending on the reacting alcohol or ester.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Pentaerythritol dioctanoate didecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the formulation of biochemical assays and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized as a plasticizer in the production of plastics, as a lubricant in mechanical systems, and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of pentaerythritol dioctanoate didecanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a carrier for hydrophobic molecules, facilitating their transport across cell membranes. It can also modulate the activity of enzymes and receptors by altering the local environment and providing a hydrophobic interface. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active components and enabling their biological effects.

Comparison with Similar Compounds

Pentaerythritol dioctanoate didecanoate can be compared with other similar compounds, such as:

    Pentaerythritol tetranitrate: An explosive compound with applications in the military and mining industries.

    Pentaerythritol triacrylate: Used in the production of UV-curable coatings and adhesives.

    Pentaerythritol tetraacrylate: Employed in the manufacture of high-performance polymers and resins.

The uniqueness of this compound lies in its specific esterification with octanoic and decanoic acids, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

68479-72-1

Molecular Formula

C41H76O8

Molecular Weight

697.0 g/mol

IUPAC Name

[2-(decanoyloxymethyl)-3-octanoyloxy-2-(octanoyloxymethyl)propyl] decanoate

InChI

InChI=1S/C41H76O8/c1-5-9-13-17-19-23-27-31-39(44)48-35-41(33-46-37(42)29-25-21-15-11-7-3,34-47-38(43)30-26-22-16-12-8-4)36-49-40(45)32-28-24-20-18-14-10-6-2/h5-36H2,1-4H3

InChI Key

AMVDHHPLWPTQMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCCCC

Origin of Product

United States

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